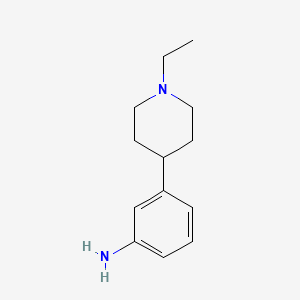
3-(1-Ethylpiperidin-4-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Ethylpiperidin-4-yl)aniline: is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol . It features a piperidine ring substituted with an ethyl group at the nitrogen atom and an aniline moiety at the para position. This compound is primarily used in research and development within the pharmaceutical industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Ethylpiperidin-4-yl)aniline typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Substitution Reactions:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reagents can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 3-(1-Ethylpiperidin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are used.
Substitution: Halogenated arenes and nucleophiles are typically used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
3-(1-Ethylpiperidin-4-yl)aniline has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(1-Ethylpiperidin-4-yl)aniline involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, influencing their activity. This interaction can modulate neurotransmitter levels and signaling pathways, leading to therapeutic effects in neurological conditions .
Comparación Con Compuestos Similares
Piperidine: A simple six-membered ring containing one nitrogen atom.
N-Ethylpiperidine: Similar to 3-(1-Ethylpiperidin-4-yl)aniline but lacks the aniline moiety.
4-Aminopiperidine: Contains an amino group at the para position of the piperidine ring.
Uniqueness: this compound is unique due to the presence of both the ethyl-substituted piperidine ring and the aniline moiety. This combination imparts distinct chemical and biological properties, making it valuable in research and pharmaceutical applications .
Propiedades
Fórmula molecular |
C13H20N2 |
|---|---|
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
3-(1-ethylpiperidin-4-yl)aniline |
InChI |
InChI=1S/C13H20N2/c1-2-15-8-6-11(7-9-15)12-4-3-5-13(14)10-12/h3-5,10-11H,2,6-9,14H2,1H3 |
Clave InChI |
MDQKZTOTPUEWRK-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC(CC1)C2=CC(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B13154448.png)
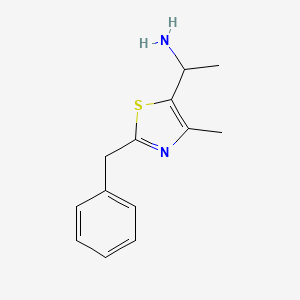
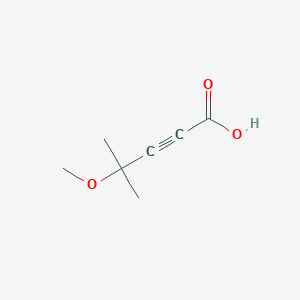
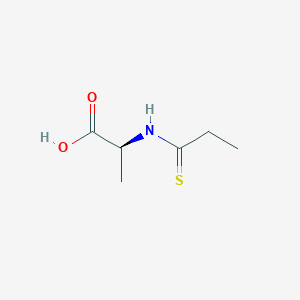

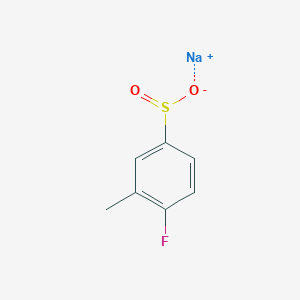

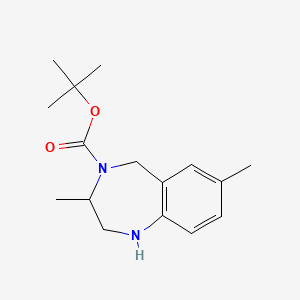
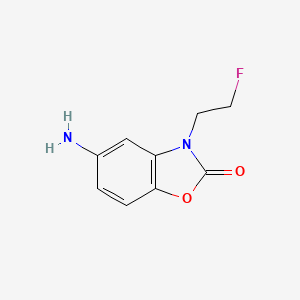
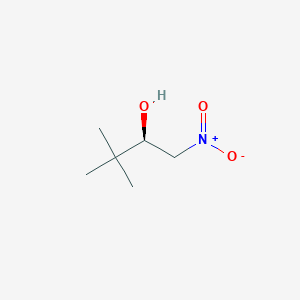
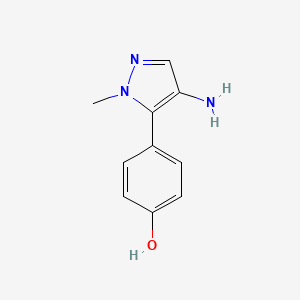
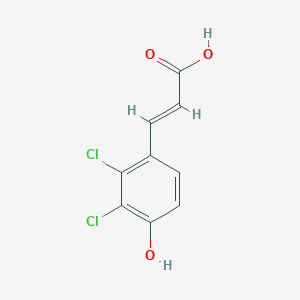
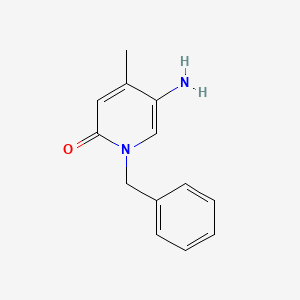
![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13154554.png)
